Methyl lucidenate P is a triterpenoid compound derived from the medicinal fungus Ganoderma lucidum, commonly known as reishi mushroom. This compound is part of a larger class of bioactive triterpenoids that have garnered attention for their potential therapeutic properties, including anti-tumor, anti-inflammatory, and antioxidant effects. Methyl lucidenate P is specifically noted for its role in inhibiting certain biological pathways, making it a subject of interest in pharmacological research.
Methyl lucidenate P is classified under the group of triterpenoids, which are characterized by their complex structures derived from terpenes. It is isolated from the fruiting bodies of Ganoderma lucidum, which has been used in traditional medicine for centuries. The extraction and characterization of this compound have been achieved through various methods, including spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
The synthesis of methyl lucidenate P involves several steps that typically start with the extraction of Ganoderma lucidum using solvents like ethanol or methanol. Following extraction, purification processes such as high-performance liquid chromatography (HPLC) are employed to isolate the desired triterpenoid.
Methyl lucidenate P has a complex molecular structure typical of triterpenoids. Its molecular formula has been determined through spectroscopic analysis, revealing specific functional groups that contribute to its biological activity.
Methyl lucidenate P undergoes various chemical reactions that can modify its structure and enhance its biological activity. Notable reactions include:
The mechanism of action for methyl lucidenate P involves its interaction with specific enzymes or receptors within the body. Research indicates that it may inhibit tyrosinase activity, which is crucial in melanin biosynthesis, thereby suggesting potential applications in skin whitening agents . Additionally, it exhibits anti-cancer properties by inhibiting cell proliferation in various cancer cell lines.
Methyl lucidenate P exhibits several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical applications .
The systematic investigation of Ganoderma lucidum triterpenoids began in earnest in the 1980s, with Kubota's landmark 1982 isolation of ganoderic acids A and B marking the first characterization of these pharmacologically significant lanostane-type compounds [6] [9]. This discovery initiated a wave of phytochemical studies aimed at cataloging the mushroom's diverse secondary metabolites. Methyl lucidenate P was first identified in 2003 by researchers analyzing the fruiting bodies of G. lucidum, who isolated it alongside two novel triterpenoids (lucidenic acids P and Q) and 14 known triterpenoids [1]. This discovery expanded the structural diversity of Ganoderma triterpenoids, particularly highlighting modifications at C-3, C-7, and C-15 positions that define the lucidenic/lucidenate series. The structural elucidation of methyl lucidenate P represented a significant advancement in understanding the mushroom's chemical richness, as it exemplified the esterified derivatives of lucidenic acids that exhibit enhanced bioavailability compared to their acidic counterparts [1] [2].
Ganoderma triterpenoids are classified into two primary structural groups: the C30 ganoderic acids with intact side chains and the C27 lucidenic acids/lucidenates resulting from side-chain degradation. Methyl lucidenate P belongs to the latter category, characterized by a shortened isooctane side chain and methylation of the C-26 carboxyl group – a modification that significantly influences its biochemical behavior [2] [6]. By 2014, over 316 triterpenoids had been documented from Ganoderma species, with methyl lucidenate P occupying a distinct niche within this chemical landscape due to its specific oxidation pattern and esterification [6].
The isolation of methyl lucidenate P follows a multi-step protocol designed to target acidic triterpenoid components while preserving structural integrity:
Table 1: Key Chromatographic Parameters for Methyl Lucidenate P Purification
Purification Step | Stationary Phase | Mobile Phase | Rf/Elution Order |
---|---|---|---|
Silica Gel CC | Silica gel 60 (70-230 mesh) | CHCl₃:MeOH (15:1 → 8:1) | Elutes in 10:1 fraction |
Preparative TLC | Silica gel GF₂₅₄ | CHCl₃:MeOH (8:1) | Rf ≈ 0.42 |
Advanced analytical techniques confirm identity and purity. High-resolution mass spectrometry (HR-MS) reveals a molecular ion at m/z 517.3168 [M+Na]⁺ (calculated for C₃₁H₄₆O₆Na: 517.3169), consistent with the molecular formula C₃₁H₄₆O₆ [1]. Nuclear magnetic resonance (NMR) spectroscopy provides atomic-level structural confirmation, with characteristic signals including a C-26 methyl ester (δ 174.5 ppm in ¹³C NMR; δ 3.65 ppm in ¹H NMR) and a C-3 ketone (δ 216.2 ppm) [1] [6].
Methyl lucidenate P demonstrates significant taxonomic specificity, with its occurrence primarily documented in G. lucidum sensu stricto (particularly strains from East Asian origins). This contrasts with the broader distribution of simpler triterpenoids like ganoderic acid A, which occur across multiple Ganoderma species [2] [6]. Comparative phytochemical analyses reveal:
Table 2: Occurrence of Methyl Lucidenate P in Select *Ganoderma Species*
Species | Fruiting Body | Mycelia | Spores | Reported Yield (mg/kg dw) | Citation |
---|---|---|---|---|---|
G. lucidum | +++ | + | Trace | 120-180 | [1] [3] |
G. sinense | + | Not detected | Not detected | ≤20 | [2] |
G. tsugae | Trace | Not reported | Not detected | ≤10 | [3] |
G. applanatum | Not detected | Not detected | Not detected | - | [6] |
G. resinaceum | Not detected | Not detected | Not detected | - | [6] |
(+++ = abundant; + = present; Trace = minimally detectable)
The compound's biosynthesis requires specific enzymatic machinery for three key transformations: (1) oxidative cleavage of the lanostane side chain to form a C₃₇ carboxylate, (2) introduction of a C-7β hydroxyl and C-11α carbonyl, and (3) stereoselective methylation at C-26. Genomic studies suggest that the cytochrome P450 enzymes and methyltransferases responsible for these modifications exhibit strain-specific expression patterns in G. lucidum, explaining its preferential production in this species [2] [9]. Environmental factors further modulate yields: wild-collected G. lucidum from temperate broadleaf forests shows approximately 30% higher methyl lucidenate P content than cultivated counterparts, likely due to differences in substrate composition and stress exposure [3].
While G. sinense (a closely related species used in Traditional Chinese Medicine) produces structurally similar lucidenic acids, it lacks significant methyl lucidenate P accumulation. This chemotaxonomic distinction highlights the importance of precise species identification in pharmacological studies and product standardization [2] [6]. Analytical techniques like HPLC-ELSD (Evaporative Light Scattering Detection) and UPLC-QTOF-MS have been successfully employed to differentiate Ganoderma species based on their methyl lucidenate P content, establishing it as a chemical marker for authenticating G. lucidum-derived materials [2] [6].
Methyl lucidenate P possesses a C27 lanostane skeleton with a characteristic Δ⁸⁹ double bond and oxidation at C-3 (ketone), C-7 (β-hydroxyl), C-11 (ketone), and C-15 (α-hydroxyl). Its defining structural feature is the esterification of the C-26 carboxylic acid group, which enhances lipophilicity compared to its acid counterpart (lucidenic acid P) [1] [2].
Table 3: Key NMR Assignments for Methyl Lucidenate P (500 MHz, CDCl₃)
Carbon Position | δC (ppm) | δH (ppm) | Multiplicity, J (Hz) | HMBC Correlations |
---|---|---|---|---|
C-3 | 216.2 | - | - | H-2, H-24 |
C-7 | 70.8 | 4.18 | dd (10.8, 5.4) | H-6, H-8 |
C-11 | 200.1 | - | - | H-9, H₃-19 |
C-15 | 72.9 | 4.96 | br s | H₃-30, H-16 |
C-26 | 174.5 | - | - | - |
-OCH₃ | 51.4 | 3.65 | s | C-26 |
CH₃-30 | 22.5 | 1.21 | s | C-14, C-15 |
The ¹³C NMR spectrum exhibits 31 distinct signals corresponding to its unsymmetrical structure, with characteristic downfield shifts observed for C-11 (δ 200.1 ppm, ketone) and C-26 (δ 174.5 ppm, ester carbonyl). The C-15 hydroxyl group generates an oxygenated methine signal at δ 72.9 ppm, while the C-7 hydroxyl appears as a methine at δ 70.8 ppm. The methyl ester group is confirmed by both the ¹H NMR singlet at δ 3.65 ppm and the ¹³C NMR signal at δ 51.4 ppm [1] [6]. The compound's stereochemistry is established through Nuclear Overhauser Effect Spectroscopy (NOESY), showing key interactions between H-7β (δ 4.18) and H₃-19 (δ 1.14), confirming the β-orientation of the C-7 hydroxyl. Similarly, correlations between H-15α (δ 4.96) and H₃-30 (δ 1.21) establish the α-configuration at C-15 [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7